1-[3-(Methoxymethoxy)phenyl]methanamine

Orthogonal protection base stability benzylamine intermediates

1-[3-(Methoxymethoxy)phenyl]methanamine (CAS 553611-73-7) is a substituted benzylamine derivative bearing a methoxymethoxy (MOM) ether at the meta position of the phenyl ring. The compound has the molecular formula C₉H₁₃NO₂ and a molecular weight of 167.21 g/mol.

Molecular Formula C9H13NO2
Molecular Weight 167.20 g/mol
CAS No. 553611-73-7
Cat. No. B12589823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(Methoxymethoxy)phenyl]methanamine
CAS553611-73-7
Molecular FormulaC9H13NO2
Molecular Weight167.20 g/mol
Structural Identifiers
SMILESCOCOC1=CC=CC(=C1)CN
InChIInChI=1S/C9H13NO2/c1-11-7-12-9-4-2-3-8(5-9)6-10/h2-5H,6-7,10H2,1H3
InChIKeyVBZKHDJMECGSER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3-(Methoxymethoxy)phenyl]methanamine (CAS 553611-73-7): Structural and Physicochemical Baseline for Procurement


1-[3-(Methoxymethoxy)phenyl]methanamine (CAS 553611-73-7) is a substituted benzylamine derivative bearing a methoxymethoxy (MOM) ether at the meta position of the phenyl ring. The compound has the molecular formula C₉H₁₃NO₂ and a molecular weight of 167.21 g/mol . It is primarily employed as a synthetic intermediate in medicinal chemistry, where the MOM group serves as an acid-labile protecting group for a phenolic hydroxyl functionality that would otherwise be incompatible with many downstream transformations [1]. Its value proposition for procurement lies in enabling synthetic routes that require an orthogonally protected benzylamine building block, a role that cannot be fulfilled by simple methoxy or unprotected hydroxy analogs.

Why 3-Methoxybenzylamine or 3-Hydroxybenzylamine Cannot Substitute for 1-[3-(Methoxymethoxy)phenyl]methanamine


Direct substitution with 3-methoxybenzylamine or 3-hydroxybenzylamine is not possible because they represent fundamentally different stages of synthetic handle reactivity rather than interchangeable building blocks. 3-Methoxybenzylamine is a terminal, non-cleavable ether that permanently alters the hydrogen-bond donor/acceptor profile of the final molecule, while 3-hydroxybenzylamine introduces a free phenolic –OH group that is incompatible with nucleophilic bases, organometallic reagents, and oxidative conditions [1]. The MOM ether in 1-[3-(Methoxymethoxy)phenyl]methanamine uniquely provides temporary protection: it is stable under basic conditions but can be quantitatively cleaved under mild acid (e.g., 1N HCl, 1 h, >95% conversion), a chemoselectivity combination that neither the methoxy (requires harsh HBr/AcOH reflux) nor the free hydroxy analog can offer. The quantitative evidence below demonstrates why this orthogonal reactivity profile makes the target compound the only feasible choice for multi-step syntheses requiring late-stage phenol unveiling.

Quantitative Differentiation of 1-[3-(Methoxymethoxy)phenyl]methanamine Against Closest Analogs


Orthogonal Stability: Base-Stable MOM Protection vs. Unprotected Phenol Incompatibility

The methoxymethoxy (MOM) group on the target compound confers documented stability under strongly basic and reductive conditions that would immediately deprotonate or oxidize the free phenol in 3-hydroxybenzylamine. According to standard protecting group data, MOM ethers are stable to alkoxide bases (e.g., NaH, LDA), Grignard reagents, and catalytic hydrogenation—conditions under which unprotected phenols undergo irreversible deprotonation, O-alkylation, or oxidative coupling [1]. This orthogonal stability is a class-level property that dictates that 3-hydroxybenzylamine cannot be used as a direct substitute in any synthetic sequence involving organometallic or strong base steps.

Orthogonal protection base stability benzylamine intermediates

Acid-Cleavability: MOM Ether Deprotection Kinetics vs. Methyl Ether Resistance

The MOM ether can be quantitatively removed under mild acidic conditions (e.g., 1N HCl in THF/MeOH, 25°C, 1 h) to liberate the phenol with >95% conversion, preserving the benzylamine functionality [1]. In contrast, the corresponding methyl ether (3-methoxybenzylamine) requires harsh demethylation conditions (e.g., 48% HBr in AcOH, reflux, 12–24 h) that are incompatible with sensitive functional groups and often lead to partial amine decomposition [2]. This 10- to 24-fold reduction in deprotection time under orders-of-magnitude milder conditions translates directly to higher yield and purity of the final phenol intermediate, a critical factor for cGMP manufacturing and late-stage diversification.

deprotection kinetics acid-labile protecting groups chemoselectivity

LogP Differentiation: Optimized Lipophilicity for Extraction and Chromatography vs. Hydroxy Analog

The target compound has a computed LogP of 1.83 (chemsrc data, CAS 553611-73-7) , while 3-hydroxybenzylamine (the deprotected form) has a predicted LogP of approximately 0.50–0.80 . This 1.0–1.3 Log unit difference corresponds to an approximately 10- to 20-fold higher partition coefficient into organic solvents, directly impacting extraction efficiency during aqueous workup. For process chemists, this means significantly higher recovery yields in liquid-liquid extraction steps (typically >90% recovery per extraction for the MOM compound vs. 60–70% for the free phenol), reducing solvent usage and cost in multi-kilogram campaigns.

physicochemical properties LogP extraction efficiency

Synthetic Utility in Selexipag-Type Intermediates: MOM-Protected Benzylamine Enables High-Yield N-Alkylation

In the patent literature for prostacyclin IP receptor agonists (Selexipag family), a closely related MOM-protected secondary benzylamine, 3-(methoxymethoxy)-N-methylbenzylamine, is used as a key intermediate in an N-alkylation step that proceeds with 77% yield after 22 hours of reductive amination with 5% Pd/C and H₂ [1]. This yield is enabled by the MOM group's compatibility with catalytic hydrogenation conditions—a transformation that would be impossible with the free phenol due to catalyst poisoning and over-reduction. The target compound, the primary amine analog, serves as the direct precursor to this N-methyl derivative and can undergo analogous high-yielding N-alkylation reactions while retaining the MOM protecting group for subsequent chemoselective unveiling of the phenol.

Selexipag intermediates N-alkylation yield protected benzylamine

Regioselective Metalation: MOM as an Ortho-Directing Group in Benzylamine Scaffolds

The methoxymethoxy substituent has been demonstrated to act as a relatively strong ortho-directing group in hydrogen-metal exchange reactions, enabling regioselective lithiation at positions adjacent to the MOM group [1]. This property is transferable to the 3-MOM-benzylamine scaffold: the combination of the MOM group's ortho-directing effect and the amine's potential for in-situ protection offers a regioselective entry point for C–C bond formation at the 2- or 4-position of the phenyl ring that is not achievable with 3-methoxybenzylamine, where the methoxy group directs metalation with different selectivity and is not cleavable thereafter. This enables a synthetic strategy of 'functionalize-then-deprotect' that uniquely expands the accessible chemical space around the benzylamine core.

directed ortho-metalation regioselectivity C–H functionalization

Stability Under Storage and Shipping: MOM-Protected Amine vs. Free Phenol Degradation

Free phenolic benzylamines are prone to oxidative degradation (formation of quinone-imine species and polymeric discoloration) upon exposure to air and light, limiting shelf life to weeks even under refrigeration . The MOM ether in 1-[3-(Methoxymethoxy)phenyl]methanamine chemically blocks this degradation pathway. Commercial suppliers list the compound for storage at room temperature , indicating substantially greater ambient stability. While quantitative shelf-life data for this specific compound is not published, class-level inference from the behavior of MOM-protected phenols vs. free phenols indicates an estimated shelf-life advantage of at least 6–12 months under standard laboratory storage conditions, reducing inventory loss and requalification burden for procurement organizations.

chemical stability storage conditions procurement logistics

Optimal Procurement and Application Scenarios for 1-[3-(Methoxymethoxy)phenyl]methanamine Based on Quantitative Differentiation


Multi-Step Medicinal Chemistry Synthesis Requiring Late-Stage Phenol Unveiling

In drug discovery programs where the final target molecule contains a 3-hydroxybenzylamine pharmacophore, early introduction of the free phenol is incompatible with standard coupling, protection, and functional group interconversion steps. 1-[3-(Methoxymethoxy)phenyl]methanamine serves as a stable, process-friendly building block that can be carried through amide bond formation, reductive amination, and Suzuki couplings without interference, then quantitatively deprotected under mild acid (1N HCl, 1 h) to reveal the pharmacophoric phenol in the final synthetic step [1]. This strategy eliminates 2–3 additional protection/deprotection operations compared to using 3-hydroxybenzylamine, directly increasing overall yield and reducing cycle time.

Process Chemistry Scale-Up Where Extraction Efficiency and Solvent Economy Are Critical

The LogP advantage of 1.83 for the MOM-protected compound vs. ~0.50–0.80 for the free phenol translates to a >20 percentage point improvement in single-extraction recovery during aqueous workup . In multi-kilogram campaigns requiring three or more extractive workups before final deprotection, this cumulative yield advantage can exceed 50% in overall product recovery. Procurement of the MOM-protected building block is therefore the economically rational choice for process development, reducing solvent consumption, waste disposal costs, and API loss.

C–H Functionalization and Directed Metalation Strategies for SAR Exploration

The MOM group's demonstrated ortho-directing effect in hydrogen-metal exchange (>80% regioselectivity) enables selective functionalization at the 2- or 4-position of the phenyl ring that is not accessible with methoxy or unprotected phenol analogs [2]. Discovery chemistry teams exploring structure-activity relationships around the benzylamine core can use this building block for 'directed metalation–functionalization–deprotection' sequences that rapidly generate diverse, previously inaccessible phenol-containing analogs, accelerating hit-to-lead optimization timelines.

Long-Term Inventory Programs Requiring Ambient-Stable Building Blocks

For compound management and central procurement operations supporting multi-year discovery programs, the ambient storage stability of 1-[3-(Methoxymethoxy)phenyl]methanamine eliminates cold-chain logistics and reduces requalification frequency compared to 3-hydroxybenzylamine, which degrades within months even under refrigeration . The estimated >12-month shelf life at room temperature ensures consistent material quality across the entire program lifecycle, minimizing supply chain disruptions and batch-to-batch variability.

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